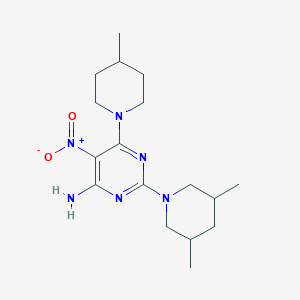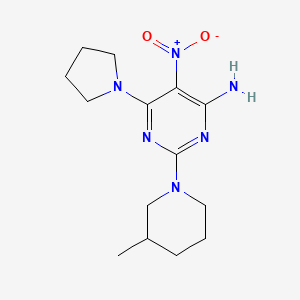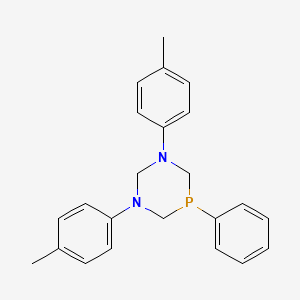![molecular formula C14H26N2O B12493698 2-Butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B12493698.png)
2-Butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL is a complex organic compound with a unique tricyclic structure. This compound is characterized by its stability and potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C12H22N2O, and it has a molecular weight of approximately 210.32 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Alkyl halides, solvents like dichloromethane or toluene, reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE
- 2-BENZYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE
Uniqueness
2-BUTYL-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-OL is unique due to its butyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H26N2O |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-butyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C14H26N2O/c1-4-5-6-11-15-7-13(2)8-16(11)10-14(3,9-15)12(13)17/h11-12,17H,4-10H2,1-3H3 |
InChI Key |
BEPWCSRYUJRRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1N2CC3(CN1CC(C2)(C3O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B12493625.png)
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12493631.png)

![4-hydroxy-5-(3-methoxyphenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493638.png)
![N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B12493646.png)
![4-[(E)-morpholin-4-yldiazenyl]benzoic acid](/img/structure/B12493650.png)
![Ethyl 3-[(naphthalen-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493655.png)

![3-{4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-YL)methyl]phenoxy}propanenitrile](/img/structure/B12493671.png)
![3-Methyl-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12493682.png)
![Ethyl 2-[({[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12493690.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(propan-2-yl)benzamide](/img/structure/B12493695.png)
![4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12493703.png)

